An In-depth Technical Guide to Zileuton Related Compound A: Chemical Structure and Properties
An In-depth Technical Guide to Zileuton Related Compound A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Zileuton Related Compound A. This document is designed to provide an in-depth understanding of the chemical structure, synthesis, and analytical characterization of this critical impurity and metabolite of the anti-asthmatic drug, Zileuton. In the landscape of pharmaceutical development, a thorough understanding of related substances is paramount for ensuring drug safety, efficacy, and regulatory compliance. This guide moves beyond a simple recitation of facts to explain the underlying principles and methodologies, offering field-proven insights to aid in your research and development endeavors. Our commitment to scientific integrity is reflected in the detailed protocols and the rigorous citation of authoritative sources, ensuring that this guide is a trustworthy and valuable resource for the scientific community.
Introduction to Zileuton and the Significance of its Related Compounds
Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. By blocking the production of these pro-inflammatory mediators, Zileuton serves as an effective therapeutic agent in the management of chronic asthma. The purity and safety of any active pharmaceutical ingredient (API) are of utmost importance. Impurities, which can arise during synthesis, degradation, or metabolism, have the potential to affect the drug's efficacy and safety profile. Therefore, the identification, characterization, and control of these related compounds are critical aspects of drug development and manufacturing.
Zileuton Related Compound A is a primary example of such a substance, identified as a significant impurity and a known metabolite of Zileuton. A comprehensive understanding of its chemical properties is essential for developing robust analytical methods for its detection and quantification, as well as for assessing its potential pharmacological and toxicological impact.
Chemical Identity and Structure of Zileuton Related Compound A
Zileuton Related Compound A is chemically known as N-(1-Benzo[b]thien-2-ylethyl)urea or 1-(1-(benzo[b]thiophen-2-yl)ethyl)urea .[1][2][3] It is also referred to by the synonym N-Dehydroxyzileuton, which highlights its structural relationship to the parent drug, Zileuton (N-(1-Benzo(b)thien-2-ylethyl)-N-hydroxyurea).[1]
The key structural difference between Zileuton and Zileuton Related Compound A is the absence of the hydroxyl group on the terminal nitrogen atom of the urea moiety. This seemingly minor modification has significant implications for the molecule's chemical and biological properties.
Table 1: Chemical Identifiers and Properties of Zileuton Related Compound A
| Property | Value | Source(s) |
| IUPAC Name | 1-(1-benzothiophen-2-yl)ethylurea | [1] |
| Synonyms | N-(1-Benzo[b]thien-2-ylethyl)urea, N-Dehydroxyzileuton | [1] |
| CAS Number | 171370-49-3 | [1][2][3] |
| Molecular Formula | C11H12N2OS | [1][2] |
| Molecular Weight | 220.29 g/mol | [1][2] |
Structural Elucidation: A Comparative Analysis
The structure of Zileuton Related Compound A can be best understood in comparison to Zileuton.
Figure 1: Chemical structures of Zileuton and Zileuton Related Compound A.
The core of both molecules is the benzo[b]thiophene group attached to an ethyl-urea side chain. The critical distinction lies in the substitution on the terminal nitrogen of the urea group. In Zileuton, this nitrogen is hydroxylated, forming a hydroxyurea functional group. This hydroxyurea moiety is crucial for Zileuton's inhibitory activity on the 5-lipoxygenase enzyme. In contrast, Zileuton Related Compound A possesses a standard urea group, lacking this critical hydroxyl substituent.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of N-(1-Benzo[b]thien-2-ylethyl)urea involves the reaction of 1-(benzo[b]thiophen-2-yl)ethan-1-amine with a suitable urea-forming reagent.
Figure 2: Proposed synthetic pathway for Zileuton Related Compound A.
Experimental Protocol: Proposed Synthesis of N-(1-Benzo[b]thien-2-ylethyl)urea
Step 1: Synthesis of 1-(Benzo[b]thiophen-2-yl)ethan-1-amine
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Reaction Setup: To a solution of 1-(benzo[b]thiophen-2-yl)ethan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
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Reduction: Introduce a reducing agent. For catalytic hydrogenation, use palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH3CN) can be employed.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.
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Work-up and Isolation: Upon completion, filter the catalyst (if used) and remove the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography or by acid-base extraction.
Step 2: Synthesis of N-(1-Benzo[b]thien-2-ylethyl)urea
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Reaction Setup: Dissolve the purified 1-(benzo[b]thiophen-2-yl)ethan-1-amine (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Urea Formation: Add a urea-forming reagent. A common method is the reaction with an isocyanate, such as trimethylsilyl isocyanate, or by treatment with potassium cyanate in the presence of an acid.
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Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting amine is consumed.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure N-(1-Benzo[b]thien-2-ylethyl)urea.
Spectroscopic and Chromatographic Characterization
The definitive identification of Zileuton Related Compound A relies on a combination of spectroscopic and chromatographic techniques. The following data, while not directly found in the searched literature for this specific compound, are predicted based on the known spectra of its constituent parts (benzo[b]thiophene and the ethyl-urea side chain).
Table 2: Predicted Spectroscopic and Chromatographic Data for Zileuton Related Compound A
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons of the benzo[b]thiophene ring (δ 7.0-8.0 ppm).- Quartet for the methine proton (CH) adjacent to the urea and the aromatic ring.- Doublet for the methyl group (CH₃).- Broad signals for the NH and NH₂ protons of the urea group. |
| ¹³C NMR | - Aromatic carbons of the benzo[b]thiophene ring (δ 120-145 ppm).- Carbonyl carbon of the urea group (δ ~155-160 ppm).- Methine carbon (CH).- Methyl carbon (CH₃). |
| Mass Spectrometry (MS) | - Molecular ion peak [M+H]⁺ at m/z 221.07.- Characteristic fragmentation pattern involving cleavage of the ethyl-urea side chain. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations of the urea group (~3400-3200 cm⁻¹).- C=O stretching vibration of the urea carbonyl group (~1650 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | - A well-resolved peak on a C18 reverse-phase column using a mobile phase of acetonitrile and water/buffer. |
Experimental Protocol: HPLC Method for the Analysis of Zileuton and Zileuton Related Compound A
This protocol is adapted from a method for the analysis of Zileuton and its N-dehydroxylated metabolite in plasma.
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Chromatographic System:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted). The exact ratio should be optimized for optimal separation.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength of approximately 254 nm.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
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Sample Preparation:
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Dissolve the sample in the mobile phase or a suitable solvent compatible with the mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis:
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Inject a defined volume of the prepared sample into the HPLC system.
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Record the chromatogram and determine the retention times and peak areas for Zileuton and Zileuton Related Compound A.
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System Suitability:
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Perform system suitability tests by injecting a standard solution containing both Zileuton and Zileuton Related Compound A to ensure adequate resolution, theoretical plates, and tailing factor.
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Figure 3: A typical workflow for the HPLC analysis of Zileuton Related Compound A.
Pharmacological and Toxicological Profile
Zileuton Related Compound A is described as a pharmacologically inactive metabolite of Zileuton. This suggests that the N-hydroxy group of the urea moiety is essential for the 5-lipoxygenase inhibitory activity. The absence of this group in Zileuton Related Compound A likely results in a significant loss of binding affinity to the enzyme's active site.
While it is considered "inactive," a comprehensive toxicological evaluation is crucial, especially as it is a known impurity in the final drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for impurities in pharmaceutical products based on their potential toxicity. For impurities with no available toxicological data, a Threshold of Toxicological Concern (TTC) is often applied. This is a conservative approach that establishes a level of exposure below which there is a very low probability of an appreciable risk to human health.
Further studies would be required to definitively establish the safety profile of Zileuton Related Compound A. These could include in vitro genotoxicity assays (e.g., Ames test) and in vivo toxicity studies in animal models.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the chemical structure, synthesis, and analytical characterization of Zileuton Related Compound A. As a key impurity and metabolite of Zileuton, a thorough understanding of this compound is indispensable for ensuring the quality, safety, and efficacy of the final drug product.
Future research should focus on the development and validation of a specific and robust synthetic procedure for Zileuton Related Compound A to ensure its availability as a high-purity reference standard. Furthermore, the acquisition and publication of its complete spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) would be of great value to the scientific community. Finally, comprehensive toxicological studies are warranted to definitively establish its safety profile and to support scientifically sound risk assessments in the context of pharmaceutical manufacturing and patient safety.
The continuous effort to characterize and control drug impurities is a cornerstone of modern pharmaceutical science. It is through such diligent work that we can ensure the delivery of safe and effective medicines to patients worldwide.
References
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PubChem. Zileuton. National Center for Biotechnology Information. [Link]
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Wikipedia. Zileuton. [Link]
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MDPI. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. [Link]
- Google Patents.
